molecular formula C36H24CaN4O12S2Sr B13770141 calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate CAS No. 55491-44-6

calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

Cat. No.: B13770141
CAS No.: 55491-44-6
M. Wt: 896.4 g/mol
InChI Key: DMCIOJSMBNVCHJ-UHFFFAOYSA-J
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Description

Calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant red hue and is commonly used as a pigment in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate typically involves the diazotization of 2-amino-5-methylbenzenesulfonic acid followed by coupling with 3-carboxy-2-hydroxynaphthalene. The reaction is carried out in an acidic medium, usually with hydrochloric acid, to facilitate the formation of the diazonium salt. The resulting diazonium compound is then coupled with the naphthol derivative to form the azo dye. The final step involves the addition of calcium and strontium salts to form the desired pigment.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process begins with the diazotization of 2-amino-5-methylbenzenesulfonic acid in the presence of hydrochloric acid and sodium nitrite. The diazonium salt formed is then coupled with 3-carboxy-2-hydroxynaphthalene in an alkaline medium. Finally, calcium chloride and strontium chloride are added to the reaction mixture to precipitate the pigment, which is then filtered, washed, and dried.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the azo compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is used as a model compound to study the behavior of azo dyes under various chemical conditions. It is also used in the development of new synthetic methodologies for the preparation of complex organic molecules.

Biology

In biological research, this compound is used as a staining agent to visualize cellular components under a microscope. Its vibrant color makes it an excellent choice for highlighting specific structures within cells and tissues.

Medicine

In medicine, the compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions makes it a candidate for targeted drug delivery applications.

Industry

In industrial applications, this compound is widely used as a pigment in the production of paints, inks, and plastics. Its stability and vibrant color make it a popular choice for coloring various materials.

Mechanism of Action

The mechanism of action of calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate primarily involves its interaction with light. The azo group in the compound absorbs light in the visible spectrum, leading to the vivid color observed. Additionally, the compound can form stable complexes with metal ions, which can influence its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Barium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
  • Manganese;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate
  • Sodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

Uniqueness

Calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate is unique due to its ability to form stable complexes with both calcium and strontium ions. This dual metal ion complexation imparts unique properties to the compound, such as enhanced stability and distinct color characteristics, making it particularly valuable in industrial applications.

Properties

CAS No.

55491-44-6

Molecular Formula

C36H24CaN4O12S2Sr

Molecular Weight

896.4 g/mol

IUPAC Name

calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/2C18H14N2O6S.Ca.Sr/c2*1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;;/h2*2-9,21H,1H3,(H,22,23)(H,24,25,26);;/q;;2*+2/p-4

InChI Key

DMCIOJSMBNVCHJ-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Ca+2].[Sr+2]

Origin of Product

United States

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